Cas no 1544152-12-6 (methyl 2-amino-3-4-(propan-2-yl)-1H-pyrazol-1-ylpropanoate)

methyl 2-amino-3-4-(propan-2-yl)-1H-pyrazol-1-ylpropanoate 化学的及び物理的性質
名前と識別子
-
- methyl 2-amino-3-4-(propan-2-yl)-1H-pyrazol-1-ylpropanoate
- 1544152-12-6
- methyl 2-amino-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate
- EN300-1123886
-
- インチ: 1S/C10H17N3O2/c1-7(2)8-4-12-13(5-8)6-9(11)10(14)15-3/h4-5,7,9H,6,11H2,1-3H3
- InChIKey: AOCQIGFKQCHRIP-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(CN1C=C(C=N1)C(C)C)N)=O
計算された属性
- せいみつぶんしりょう: 211.132076794g/mol
- どういたいしつりょう: 211.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
methyl 2-amino-3-4-(propan-2-yl)-1H-pyrazol-1-ylpropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1123886-0.05g |
methyl 2-amino-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate |
1544152-12-6 | 95% | 0.05g |
$827.0 | 2023-10-26 | |
Enamine | EN300-1123886-0.25g |
methyl 2-amino-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate |
1544152-12-6 | 95% | 0.25g |
$906.0 | 2023-10-26 | |
Enamine | EN300-1123886-5.0g |
methyl 2-amino-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate |
1544152-12-6 | 5g |
$3645.0 | 2023-06-09 | ||
Enamine | EN300-1123886-5g |
methyl 2-amino-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate |
1544152-12-6 | 95% | 5g |
$2858.0 | 2023-10-26 | |
Enamine | EN300-1123886-10g |
methyl 2-amino-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate |
1544152-12-6 | 95% | 10g |
$4236.0 | 2023-10-26 | |
Enamine | EN300-1123886-1g |
methyl 2-amino-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate |
1544152-12-6 | 95% | 1g |
$986.0 | 2023-10-26 | |
Enamine | EN300-1123886-2.5g |
methyl 2-amino-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate |
1544152-12-6 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
Enamine | EN300-1123886-10.0g |
methyl 2-amino-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate |
1544152-12-6 | 10g |
$5405.0 | 2023-06-09 | ||
Enamine | EN300-1123886-0.1g |
methyl 2-amino-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate |
1544152-12-6 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
Enamine | EN300-1123886-0.5g |
methyl 2-amino-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate |
1544152-12-6 | 95% | 0.5g |
$946.0 | 2023-10-26 |
methyl 2-amino-3-4-(propan-2-yl)-1H-pyrazol-1-ylpropanoate 関連文献
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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9. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
methyl 2-amino-3-4-(propan-2-yl)-1H-pyrazol-1-ylpropanoateに関する追加情報
Methyl 2-Amino-3-(4-(Propan-2-Yl)-1H-Pyrazol-1-Yl)Propanoate: A Comprehensive Overview
Methyl 2-amino-3-(4-(propan-2-yl)-1H-pyrazol-1-yl)propanoate, identified by the CAS number 1544152-12-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an amino group with a pyrazole ring and a methyl ester group, making it a versatile molecule for various applications.
The molecular structure of methyl 2-amino-3-(4-(propan-2-yl)-1H-pyrazol-1-yl)propanoate is intriguing due to the presence of the pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms. The pyrazole ring is substituted with a propan-2-yl group at the 4-position, which introduces steric bulk and potentially influences the molecule's reactivity and biological activity. The amino group at position 2 of the propanoate chain adds another layer of functionality, enabling this compound to participate in various chemical reactions, such as amidation or alkylation.
Recent studies have highlighted the potential of methyl 2-amino-3-(4-(propan-2-yl)-1H-pyrazol-1-yl)propanoate as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of novel anti-inflammatory agents and anticancer drugs. The amino group in the structure has been shown to facilitate the formation of peptide bonds, making this compound a valuable building block in medicinal chemistry.
In terms of synthesis, methyl 2-amino-3-(4-(propan-2-yl)-1H-pyrazol-1-yl)propanoate can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. One common approach involves the reaction of an appropriate pyrazole derivative with an amino alcohol or its equivalent, followed by esterification to introduce the methyl group. The choice of synthetic pathway depends on the availability of starting materials and the desired purity of the final product.
The properties of methyl 2-amino-3-(4-(propan-2-yl)-1H-pyrazol-1-yl)propanoate make it suitable for use in both academic research and industrial applications. Its stability under various conditions and its ability to undergo multiple transformations make it a valuable compound in organic synthesis. Additionally, its structural features suggest potential applications in materials science, particularly in the development of novel polymers or catalysts.
From an environmental perspective, methyl 2-amino-3-(4-(propan-2-yl)-1H-pyrazol-1-yl)propanoate has been studied for its biodegradability and toxicity profile. Initial assessments indicate that it is not inherently hazardous under normal handling conditions; however, further research is required to fully understand its environmental impact.
In conclusion, methyl 2-amino-3-(4-(propane––––––––)yid s strong > sub > ) propan oate represents a promising compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for further research and development.
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